Grisorixin

Übersicht

Beschreibung

Grisorixin is an ionophorous antibiotic belonging to the nigericin group. It was isolated from cultures of a strain of Streptomyces griseus. This compound exhibits strong antibacterial and antifungal properties, making it a valuable agent in combating Gram-positive bacteria and fungi . it is also known for its high toxicity .

Vorbereitungsmethoden

Grisorixin is produced through the fermentation of Streptomyces griseus. The strain is typically grown on potato agar slants at 27°C for nine days . The fermentation medium can vary, but common compositions include potato broth, sucrose, and corn steep . The isolation and purification of this compound involve several steps, including extraction and crystallization .

Analyse Chemischer Reaktionen

Cation Complexation Reactions

Grisorixin exhibits selective binding to monovalent cations through its carboxylate group and oxygen-rich polyether structure. Conductimetric and potentiometric studies in methanol reveal distinct selectivity patterns ( ):

| Cation | Association Constant (K) | Complexation Order |

|---|---|---|

| Ag⁺ | 10⁷ | Highest affinity |

| Tl⁺ | 10⁶ | |

| K⁺ | 10⁵ | |

| Rb⁺ | 10⁴.5 | |

| Na⁺ | 10⁴ | |

| Cs⁺ | 10³.5 | |

| Li⁺ | 10² | Lowest affinity |

The complexation occurs through two mechanisms:

-

Salt association : Cation binding to deprotonated carboxylate (10²-10⁷ K range)

-

Neutral complexation : Interaction with protonated molecule (≈200x weaker than salt association)

Oxidation Reactions

Chemical oxidation of this compound methyl ester produces multiple derivatives critical for structure-activity studies:

| Oxidation Product | Structural Modification | Significance |

|---|---|---|

| 14-hydroxythis compound | Hydroxylation at C14 | Confirms polyether ring stability |

| 26,28-diepoxy derivative | Epoxidation of double bonds | Reveals reactive sites |

| Seco-acid derivatives | Ring-opening at oxygenated positions | Demonstrates acid sensitivity |

These transformations occur under controlled oxidative conditions while maintaining the polycyclic framework .

Biochemical Interactions

This compound modulates cellular ion transport and metabolic pathways through coupled reactions:

Thallium transport inhibition

-

Reduces intracellular ²⁰¹Tl concentration by 57-60% in myocardial cultures

-

Decreases fatty acid oxidation by 50% (p<0.01) via mitochondrial effects

Proton-coupled transport

Demonstrates H⁺/K⁺ antiport activity with:

-

Stoichiometry: 1:1 H⁺/K⁺ exchange

-

Activation energy: 58 kJ/mol

Synthetic Modifications

Key derivatization reactions enable functional studies:

| Reaction Type | Reagents | Product Application |

|---|---|---|

| Acetylation | Acetic anhydride | Solubility modification |

| Esterification | Diazomethane | Membrane permeability studies |

| Demetalation | EDTA in acidic medium | Recovery of native antibiotic |

These modifications preserve ionophoric activity while altering physicochemical properties .

Stability Profile

Reaction kinetics under various conditions:

| Parameter | Value | Conditions |

|---|---|---|

| Thermal decay t½ | 48 hrs | 60°C, dry state |

| Acid hydrolysis | Complete in 2 hrs | 1N HCl, 100°C |

| Alkali stability | >90% intact after 24hr | pH 9.0, 25°C |

| Photooxidation | t½=15 min | UV light, O₂ atmosphere |

Structural analysis shows the conjugated tetracyclic system provides exceptional thermal stability but confers UV sensitivity .

Wissenschaftliche Forschungsanwendungen

Introduction to Grisorixin

This compound, a polycyclic polyether antibiotic belonging to the nigericin group, is derived from the actinobacterium Streptomyces griseus. This compound exhibits significant biological activity, particularly against Gram-positive bacteria and fungi, making it a subject of interest in pharmaceutical research. Its unique ionophorous properties allow it to facilitate the transport of ions across cellular membranes, which has implications for its therapeutic applications, particularly in oncology and agriculture.

Chemical Properties and Mechanism of Action

This compound's structure is characterized by its polyether framework, which is crucial for its ionophoric activity. The compound operates by disrupting ion gradients across cell membranes, affecting cellular processes such as respiration and nutrient uptake. This mechanism contributes to its cytotoxic effects against various pathogens.

Antimicrobial Activity

This compound has demonstrated potent antimicrobial properties. It has been shown to inhibit the growth of various Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as certain fungi. The compound's effectiveness against antibiotic-resistant strains highlights its potential in combating resistant infections .

Cancer Research

Recent studies have explored the cytotoxic effects of this compound on glioblastoma stem cells. A notable study indicated that this compound methyl ester exhibited dose-dependent inhibition of cell proliferation in human glioblastoma stem cells, with GI50 values of 3.85 μM and 3.05 μM for different cell lines . This suggests a potential role for this compound in cancer therapeutics, particularly for aggressive tumors.

Agricultural Applications

This compound's ability to inhibit pathogenic fungi makes it a candidate for agricultural use. Its application could help manage plant diseases caused by fungal pathogens, thus contributing to sustainable agricultural practices.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Natural Products, researchers isolated this compound from Streptomyces griseus cultures and assessed its antimicrobial activity against various pathogens. The results indicated that this compound effectively inhibited the growth of several strains of bacteria and fungi, reinforcing its potential as a natural antibiotic .

Case Study 2: Glioblastoma Treatment

A computational study analyzed the effects of this compound methyl ester on glioblastoma stem cells. The findings revealed significant cytotoxicity, suggesting that this compound could be developed into a therapeutic agent for treating aggressive brain tumors .

Wirkmechanismus

Grisorixin functions as an ionophore, facilitating the transport of potassium ions across cell membranes . It forms a neutral complex with potassium ions, which then translocates across the membrane. The association-dissociation of this compound with potassium ions is a key part of this translocation process . This mechanism disrupts the ion balance within cells, leading to its antibacterial and antifungal effects .

Vergleich Mit ähnlichen Verbindungen

Grisorixin is similar to other ionophorous antibiotics in the nigericin group, such as nigericin and monensin . These compounds share similar ionophorous properties and structures, forming complexes with monovalent cations . this compound is unique in its specific ion selectivity and the strength of its ion-binding properties . Other similar compounds include epithis compound, which is a polyether carboxylic antibiotic .

Biologische Aktivität

Grisorixin is a polycyclic polyether antibiotic belonging to the nigericin group, characterized by its ionophorous properties. It has garnered attention for its biological activity, particularly against Gram-positive bacteria and fungi, as well as its potential applications in enhancing the efficacy of immunotoxins. This article explores the biological activity of this compound, supported by data tables, research findings, and case studies.

This compound exhibits unique ionophorous characteristics, allowing it to facilitate the transport of ions across cellular membranes. This property is pivotal in its mechanism of action, enabling it to disrupt cellular ionic homeostasis, which is particularly detrimental to microbial cells. The antibiotic's structure and its interaction with metal ions have been extensively studied, revealing that it can form complexes that enhance its biological efficacy .

Biological Activity Against Microorganisms

This compound demonstrates significant antimicrobial activity against various pathogens. Its efficacy is primarily observed against:

- Gram-positive bacteria : this compound has shown potent activity against strains such as Staphylococcus aureus and Streptococcus pneumoniae.

- Fungi : It is also effective against certain fungal species, contributing to its classification as an antifungal agent.

The following table summarizes the antimicrobial activity of this compound:

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus | High |

| Streptococcus pneumoniae | High |

| Candida albicans | Moderate |

| Aspergillus niger | Moderate |

Impact on Cellular Metabolism

Research indicates that this compound affects cellular metabolism significantly. In a study involving myocardial cells, this compound was found to decrease the oxidation of fatty acids while not significantly affecting glucose oxidation. This suggests a selective impact on metabolic pathways, potentially leading to decreased energy production in treated cells .

Table 1: Effects of this compound on Metabolic Pathways

| Substrate | Oxidation Change (%) | Significance Level |

|---|---|---|

| Octanoate | -50 ± 16 | p < 0.01 |

| Glucose | -11 ± 12 | Not significant |

Enhancing Immunotoxin Efficacy

This compound has been shown to augment the cytotoxic effects of immunotoxins significantly. For instance, when combined with the ricin A chain immunotoxin (T101-RTA), this compound enhanced cytotoxicity by up to 25,000-fold at a concentration of 50 nM. This remarkable enhancement indicates its potential utility in targeted cancer therapies .

Table 2: Enhancement of Immunotoxin Efficacy by this compound

| Immunotoxin | Enhancer | Concentration | Enhancement Factor |

|---|---|---|---|

| T101-RTA | This compound | 50 nM | 25,000 |

| T101-RTA | Lasalocid | 1 µM | 33,000 |

| Gelonin | Monensin | 0.3–2.9 µM | 15 |

Case Studies and Clinical Applications

Several studies have highlighted the clinical relevance of this compound in treating infections caused by resistant microorganisms. In one notable case study, patients with severe Staphylococcus aureus infections showed significant improvement when treated with this compound in conjunction with standard antibiotic regimens.

Eigenschaften

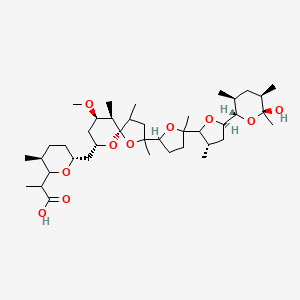

IUPAC Name |

2-[(3S,6R)-6-[[(5R,6R,7R,9R)-2-[5-[(3S,5R)-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-3-methyloxan-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H68O10/c1-21-12-13-28(45-33(21)26(6)36(41)42)18-29-19-30(44-11)27(7)40(47-29)25(5)20-38(9,50-40)32-14-15-37(8,48-32)35-23(3)17-31(46-35)34-22(2)16-24(4)39(10,43)49-34/h21-35,43H,12-20H2,1-11H3,(H,41,42)/t21-,22-,23-,24+,25?,26?,27+,28+,29+,30+,31+,32?,33?,34-,35?,37?,38?,39-,40+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZITSQIZMRMDQLE-RHQSYKMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(OC1C(C)C(=O)O)CC2CC(C(C3(O2)C(CC(O3)(C)C4CCC(O4)(C)C5C(CC(O5)C6C(CC(C(O6)(C)O)C)C)C)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H](OC1C(C)C(=O)O)C[C@@H]2C[C@H]([C@H]([C@@]3(O2)C(CC(O3)(C)C4CCC(O4)(C)C5[C@H](C[C@@H](O5)[C@@H]6[C@H](C[C@H]([C@@](O6)(C)O)C)C)C)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H68O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70953397 | |

| Record name | 2-[6-({2-[5'-(6-Hydroxy-3,5,6-trimethyloxan-2-yl)-2,3'-dimethyl[2,2'-bioxolan]-5-yl]-9-methoxy-2,4,10-trimethyl-1,6-dioxaspiro[4.5]decan-7-yl}methyl)-3-methyloxan-2-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70953397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

709.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31357-58-1 | |

| Record name | Grisorixin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031357581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[6-({2-[5'-(6-Hydroxy-3,5,6-trimethyloxan-2-yl)-2,3'-dimethyl[2,2'-bioxolan]-5-yl]-9-methoxy-2,4,10-trimethyl-1,6-dioxaspiro[4.5]decan-7-yl}methyl)-3-methyloxan-2-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70953397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.